N,N,N',N'-tetrapropylhexanediamide
Description
N,N,N',N'-Tetrapropylhexanediamide is a diamide derivative featuring a hexanedioic acid backbone substituted with four propyl groups on the nitrogen atoms. Replacing the butyl groups in this compound with propyl groups would yield tetrapropylhexanediamide, resulting in a shorter alkyl chain and reduced molecular weight. Diamides of this type are typically used as ligands, surfactants, or intermediates in organic synthesis due to their ability to coordinate metals and modify solubility properties.
Properties
CAS No. |
143356-44-9 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N,N,N',N'-tetrapropylhexanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-5-13-19(14-6-2)17(21)11-9-10-12-18(22)20(15-7-3)16-8-4/h5-16H2,1-4H3 |
InChI Key |
VDYQQFXNCPRWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrapropylhexanediamide typically involves the reaction of hexanediamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The general reaction can be represented as follows:
Hexanediamide+4Propylamine→N,N,N’,N’-tetrapropylhexanediamide+By-products
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetrapropylhexanediamide involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrapropylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The propyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Scale Inhibition in Water Treatment
One of the primary applications of N,N,N',N'-tetrapropylhexanediamide is as a scale inhibitor in water treatment processes. It effectively prevents the formation of scale deposits such as calcium carbonate and barium sulfate in industrial water systems. This application is crucial for maintaining the efficiency of boilers and cooling systems, thereby reducing maintenance costs and downtime .
Oil Field Processing
In the oil industry, this compound is utilized during the extrusion processing of oil fields. Its ability to inhibit scale formation enhances the extraction process by ensuring smoother operations and preventing blockages in pipelines .
Anticancer Activity
Recent studies have explored the potential of this compound derivatives as anticancer agents. Research indicates that modifications to the amide structure can enhance biological activity against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in vitro .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Certain derivatives exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics or antiseptics .
Anion Exchange Membranes
This compound is used in synthesizing anion exchange membranes for alkaline fuel cells. These membranes are critical for improving the efficiency and performance of fuel cell technologies by facilitating ion transport while maintaining chemical stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrapropylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
N,N,N',N'-Tetrabutylhexanediamide (C₂₂H₄₄N₂O₂)
- Structure : Hexanediamide with four butyl groups.
- Molecular Weight : 368.61 .
- Key Differences: Longer alkyl chains (butyl vs. Higher molecular weight compared to tetrapropylhexanediamide.
- Applications: Likely used in non-polar solvents or as phase-transfer catalysts due to enhanced hydrophobic interactions.
N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
- Structure : Pentanediamide with four butyl groups.
- Molecular Weight : 282.42 .
- Key Differences :
- Shorter carbon backbone (pentane vs. hexane) may lower melting point and increase flexibility.
- Reduced steric hindrance compared to hexanediamide analogs.
- Relevance : Highlights the impact of backbone length on physical properties and reactivity.
N,N,N',N'-Tetrapropyl-(E)-but-2-enediamide (C₁₆H₃₀N₂O₂)
- Structure : Unsaturated butenediamide with four propyl groups.
- Molecular Weight : 282.42 .
- Key Differences: Rigid, planar structure due to the (E)-configured double bond, contrasting with the flexible hexanediamide. Potential for conjugation, affecting electronic properties and stability.
- Synthetic Insights : Similar alkylation strategies could apply to tetrapropylhexanediamide synthesis.
Physical and Chemical Properties
*Estimated based on analogs.
Biological Activity
N,N,N',N'-Tetrapropylhexanediamide, a member of the hexanediamide family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes four propyl groups attached to a hexanediamine backbone. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
Antimicrobial Activity
Research indicates that derivatives of hexanediamides, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain diamines demonstrate effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial membrane integrity, leading to cell lysis .
Neurotropic Effects
The neurotropic potential of this compound has also been explored. Compounds within the diamine class have shown promise in modulating neurotransmitter systems, particularly through interactions with NMDA receptors. This suggests potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A specific study evaluated the antimicrobial efficacy of various hexanediamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating its potential as an antimicrobial agent. Further investigations into the structure-activity relationship (SAR) revealed that increasing alkyl chain length enhanced antimicrobial activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption: The hydrophobic nature of the propyl groups allows for effective insertion into microbial membranes, disrupting their integrity.
- Enzyme Inhibition: Similar compounds have been shown to bind to active sites of enzymes like α-amylase, preventing substrate access and subsequent glucose release.
- Neurotransmitter Modulation: Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways involved in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
